3,4-Dihydro-2H-1-benzopyran-8-sulfonamide

Description

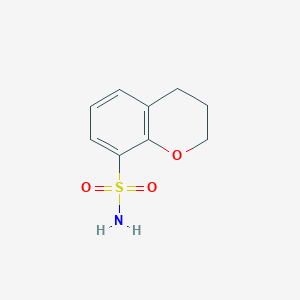

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide is a synthetic organic compound featuring a benzopyran core fused with a sulfonamide group at the 8-position. The benzopyran scaffold is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring.

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRPZVIVHZSSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)S(=O)(=O)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678500 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89836-55-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a benzene ring fused to a pyran ring, with a sulfonamide group that enhances its reactivity and biological activity. The presence of the sulfonamide moiety is critical for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₃S |

| Molecular Weight | 243.31 g/mol |

| Functional Groups | Sulfonamide, Amino Group |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, modulating enzyme activity and influencing various cellular processes.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases, which are crucial in physiological processes such as pH regulation and ion transport.

- Receptor Modulation : It has been investigated for its affinity towards serotonin receptors (5-HT1A), demonstrating anxiolytic effects in vivo, indicating its potential application in treating anxiety disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (Liver Cancer) | 3.48 ± 0.28 | Induction of apoptosis via Bax/Bcl-2 modulation |

| MCF-7 (Breast Cancer) | Not specified | Potential growth inhibition |

| Caco-2 (Colon Cancer) | Not specified | Potential growth inhibition |

In vitro studies indicate that these compounds can induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

Case Studies

- Study on Cancer Cell Lines : A study reported the synthesis of novel coumarin-sulfonamide derivatives that included the benzopyran structure. These derivatives exhibited significant anti-proliferative effects on HepG2 cells, with IC50 values indicating strong growth inhibition and apoptosis induction .

- Anxiolytic Activity Investigation : Research involving 3-amino derivatives of benzopyran demonstrated notable anxiolytic effects in behavioral models, suggesting that modifications at the amino group can enhance receptor selectivity and efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide and related benzopyran derivatives significantly influence their physicochemical properties, sources, and applications. Below is a detailed analysis:

Structural and Functional Group Analysis

| Compound Name | Core Structure | Key Substituents | Functional Group Properties |

|---|---|---|---|

| This compound | 3,4-Dihydro-2H-1-benzopyran | Sulfonamide (-SO₂NH₂) at position 8 | Polar, acidic, hydrogen-bonding capacity |

| 8-Prenylnaringenin | 3,4-Dihydro-2H-1-benzopyran-4-one | Prenyl (-C₅H₉), hydroxyl (-OH) at 5,7,4' positions | Lipophilic (prenyl), antioxidant (phenolic) |

| 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl acetate | 3,4-Dihydro-2H-1-benzopyran-4-one | Acetate (-OAc), methoxy (-OMe), hydroxyphenylmethyl | Hydrolyzable (acetate), electron-donating (methoxy) |

Physicochemical Properties

- Solubility : Sulfonamide derivatives generally exhibit higher water solubility than prenylated or acetylated analogs due to polar sulfonamide groups.

- Lipophilicity : 8-Prenylnaringenin’s prenyl group enhances membrane permeability, whereas the acetate in ’s compound may reduce polarity.

Research Findings and Limitations

- 8-Prenylnaringenin : Demonstrates estrogenic activity in vitro and in vivo, making it a candidate for hormone-related research .

- This compound: No direct biological data are available, but sulfonamides are known to inhibit carbonic anhydrases and folate biosynthesis pathways.

- Limitations : Comparative studies on these compounds are absent in the provided evidence. Structural inferences dominate this analysis.

Notes

- The sulfonamide derivative’s applications are extrapolated from its functional group’s historical relevance.

- Natural products like 8-Prenylnaringenin offer insights into structure-activity relationships for drug discovery.

- Further experimental studies are required to validate the hypothesized properties of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.